molecular formula C11H11NO4 B1440935 Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate CAS No. 57764-51-9

Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate

Cat. No. B1440935
CAS RN: 57764-51-9
M. Wt: 221.21 g/mol
InChI Key: VLXHPBNAZNALMW-UHFFFAOYSA-N
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Patent
US08106066B2

Procedure details

Potassium carbonate (9.42 mmol) and iodomethane (8.45 mmol) were added to a solution of crude ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (2.42 mmol) in N,N-dimethylformamide (30 mL) and the reaction mixture was maintained for 48 h at rt in the dark. The reaction mixture was diluted with water (100 mL) and was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (3×100 mL), dried (magnesium sulfate), and concentrated. The residue was purified by chromatography (30/1 petroleum ether/ethyl acetate) to provide ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate in 19% yield as a yellow solid.
Quantity
9.42 mmol
Type
reactant
Reaction Step One
Quantity
8.45 mmol
Type
reactant
Reaction Step One
Quantity
2.42 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].IC.[OH:9][C:10]1[CH:23]=[CH:22][C:13]2[C:14]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[N:15][O:16][C:12]=2[CH:11]=1>CN(C)C=O.O>[CH3:1][O:9][C:10]1[CH:23]=[CH:22][C:13]2[C:14]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[N:15][O:16][C:12]=2[CH:11]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
9.42 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8.45 mmol
Type
reactant
Smiles
IC
Name
Quantity
2.42 mmol
Type
reactant
Smiles
OC1=CC2=C(C(=NO2)C(=O)OCC)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (30/1 petroleum ether/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(C(=NO2)C(=O)OCC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.